molecular formula C6H6Cl2N2O B1603218 2,4-Dichloro-5-(methoxymethyl)pyrimidine CAS No. 89380-14-3

2,4-Dichloro-5-(methoxymethyl)pyrimidine

Cat. No.: B1603218
CAS No.: 89380-14-3
M. Wt: 193.03 g/mol
InChI Key: DZTIREGQZKBGID-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(methoxymethyl)pyrimidine is a pyrimidine derivative characterized by the presence of two chlorine atoms at positions 2 and 4, and a methoxymethyl group at position 5 of the pyrimidine ring Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(methoxymethyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method starts with 2,4-dichloropyrimidine, which undergoes a nucleophilic substitution reaction with methoxymethyl chloride in the presence of a base such as sodium bicarbonate in ethanol . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, safety, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-(methoxymethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dichloro-5-(methoxymethyl)pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(methoxymethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by:

Comparison with Similar Compounds

Uniqueness: 2,4-Dichloro-5-(methoxymethyl)pyrimidine is unique due to its methoxymethyl group, which provides distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile compound in various research and industrial applications .

Properties

IUPAC Name

2,4-dichloro-5-(methoxymethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O/c1-11-3-4-2-9-6(8)10-5(4)7/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTIREGQZKBGID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN=C(N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618324
Record name 2,4-Dichloro-5-(methoxymethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89380-14-3
Record name 2,4-Dichloro-5-(methoxymethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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